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Compound of Interest

Compound Name: 3,7-Dimethyloct-7-enal

Cat. No.: B086501

Disclaimer: Direct toxicological data for 3,7-Dimethyloct-7-enal is not readily available in
published literature. This document provides an in-depth toxicological profile based on data
from its closest structural analogue and surrogate, Citral (CAS 5392-40-5). Citral is a mixture of
two geometric isomers, Geranial ((2E)-3,7-dimethylocta-2,6-dienal) and Neral ((22)-3,7-
dimethylocta-2,6-dienal). The information herein should be interpreted as a read-across
assessment and used with the understanding that it pertains to this well-studied surrogate.

Executive Summary

Citral, the primary surrogate for 3,7-Dimethyloct-7-enal, exhibits low acute oral and dermal
toxicity.[1][2] It is classified as a skin irritant and a skin sensitizer, though not an eye irritant in
rabbits.[2][3] Repeated dose toxicity studies in rodents have established No Observed Adverse
Effect Levels (NOAELS) with effects at higher doses primarily related to irritation at the site of
contact. Developmental toxicity studies in rats via inhalation did not show teratogenicity at
concentrations below those causing maternal toxicity.[4] Citral is not considered to be genotoxic
based on a battery of in vitro and in vivo assays. Carcinogenicity studies in rats and mice did
not attribute any neoplasms to citral administration.

Acute Toxicity

The acute toxicity of citral is low across oral and dermal routes of exposure.

Table 1: Acute Toxicity of Citral
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Endpoint Species Route Value Reference

Rat (Sprague

LDso Dawley) Oral 6800 mg/kg bw [1][3]
LDso Rat (female) Oral 4950 mg/kg bw [1][5]
LDso Rat Dermal >2000 mg/kg bw  [1][3]
LDso Rabbit Dermal 2250 mg/kg bw (11051161171

Clinical signs following acute oral exposure at high doses included apathy, staggering,
salivation, and a poor general state.[1] Dermal application in rats resulted in slight skin irritation
and desquamation.[1]

Irritation and Sensitization

Citral is a known skin irritant and sensitizer.

Skin and Eye Irritation

In rabbit studies, citral was found to be irritating to the skin, causing moderate erythema and
edema.[1][3] However, it is not classified as an eye irritant.[2]

Skin Sensitization

Citral is classified as a skin sensitizer.[1] The murine Local Lymph Node Assay (LLNA) is a key
method for assessing sensitization potential.

Table 2: Skin Sensitization Data for Citral

Assay Species Vehicle Result EC3 Value Reference

Ethanol:Dieth
LLNA Mouse (CBA) vyl phthalate Sensitizer 6.3% [1]
(1:3)

The EC3 value is the estimated concentration required to produce a three-fold increase in
lymphocyte proliferation, with lower values indicating greater sensitizing potency.[8][9] An EC3
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of 6.3% indicates moderate sensitization potential.[1][8]

Repeated Dose Toxicity

Sub-chronic and chronic oral toxicity studies have been conducted on citral.

Table 3: Repeated Dose Oral Toxicity of Citral

Study . Key Effects
. Species NOAEL LOAEL Reference
Duration at LOAEL
335
mg/kg/day
Decreased
14-Week Rat (F344/N) - (female), 345 ] [3]
body weight
mg/kg/day
(male)
210 mg/kg Decreased
2-Year Rat (F344/N) ] [1]
bw/day body weights

The primary effects observed in long-term studies were related to reduced body weight gain at

higher doses, likely due to palatability issues and local irritation in the forestomach.[1]

Genotoxicity

Citral has been evaluated in a range of genotoxicity assays and has shown no evidence of

mutagenic or clastogenic potential.

Table 4: Genotoxicity of Citral
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Metabolic
Assay Type Test System L. Result Reference
Activation
Bacterial
Reverse o . . _
) S. typhimurium With & Without Negative [3]
Mutation (Ames
Test)
] Chinese Hamster
In Vitro Gene ] ] )
] Ovary (CHO) With & Without Negative [3]
Mutation
cells
In Vivo )
) Mouse N/A Negative [3]
Micronucleus
Carcinogenicity

Long-term carcinogenicity studies were conducted by the National Toxicology Program (NTP).

Table 5: Carcinogenicity of Citral

] Dose Levels o
Species Route . Findings Reference
(ppm in feed)

1000, 2000, No neoplasms
Rat (F344/N) Oral ) ) [1]
4000 attributed to citral

No neoplasms
Mouse (B6C3F1) Oral 500, 1000, 2000 _ _ 1]
attributed to citral

While a positive trend for malignant lymphoma was observed in female mice at the highest
dose, the incidences were within the historical control range and were not clearly related to
citral administration.

Reproductive and Developmental Toxicity

Developmental toxicity has been assessed via the inhalation route.
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Table 6: Developmental Toxicity of Inhaled Citral

NOAEL

NOAEL
. (Developme Key
Species Exposure (Maternal L Reference
. ntal Findings
Toxicity) .
Toxicity)

Maternal
toxicity
(reduced
body weight
gain, clinical

Rat ) signs) at 68

Inhalation

(Sprague- (GD 6-15) 34 ppm 68 ppm ppm. No N [4]

Dawley) teratogenicity.
Slight
reduction in
fetal weight at
maternally

toxic dose.

The study concluded that citral does not produce developmental toxicity in rats when inhaled at
concentrations up to a maternally toxic level.[4]

Experimental Protocols
Direct Peptide Reactivity Assay (DPRA) - OECD 442C

The DPRA is an in chemico method that models the first key event in the Adverse Outcome
Pathway (AOP) for skin sensitization: covalent binding to skin proteins.[10][11][12]

e Principle: The assay quantifies the reactivity of a test chemical with synthetic peptides
containing either cysteine or lysine.[13][14] The depletion of these peptides after a 24-hour
incubation period is measured by High-Performance Liquid Chromatography (HPLC).[12]

o Methodology:

o A stock solution of the test chemical is prepared in a suitable solvent (e.g., acetonitrile).
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o The test chemical solution is incubated with solutions of a cysteine-containing peptide and
a lysine-containing peptide for 24 £ 1 hours at 25 + 2.5°C.[13]

o Following incubation, the reaction is stopped, and the samples are analyzed by HPLC with
a gradient elution and UV detection at 220 nm.[12][13]

o The percentage of peptide depletion is calculated by comparing the peak area of the
peptide in the sample to the peak area in a reference control.

o The mean depletion of cysteine and lysine is used to categorize the substance into
reactivity classes (minimal, low, moderate, high), which informs the prediction of
sensitization potential.[14]

Human Cell Line Activation Test (h-CLAT) - OECD 442E

The h-CLAT is an in vitro assay that addresses the third key event in the skin sensitization
AOP: the activation of dendritic cells.[15][16][17]

e Principle: The assay measures the upregulation of cell surface markers CD86 and CD54 on
a human monocytic leukemia cell line (THP-1) following exposure to a test chemical.[15][17]
[18] These markers are associated with the activation and maturation of dendritic cells, a
critical step in initiating an allergic response.[17]

o Methodology:

o Cytotoxicity Assay: THP-1 cells are first treated with a range of concentrations of the test
chemical for 24 hours to determine the concentration that causes 25% cytotoxicity (CV75).
This is used to select the concentrations for the main study.

o Marker Expression Assay: THP-1 cells are incubated with eight different concentrations of
the test chemical (based on the CV75 value) for 24 hours.[18]

o Staining and Analysis: After incubation, cells are collected and stained with fluorescently-
labeled antibodies specific for CD86 and CD54.

o Flow Cytometry: The expression levels of the markers are quantified using a flow
cytometer. The relative fluorescence intensity (RFI) is calculated for each marker at each
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concentration.

o Prediction Model: A substance is predicted as a sensitizer if the RFI of CD86 exceeds
150% or the RFI of CD54 exceeds 200% at any of the tested concentrations in at least two
of three independent experiments.

Prenatal Developmental Toxicity Study - OECD 414

This study is designed to assess the potential adverse effects of a substance on the pregnant
female and the developing embryo and fetus.[19][20]

¢ Principle: The test substance is administered to pregnant female animals (typically rats or
rabbits) during the period of major organogenesis (e.g., gestation days 6-15 for rats).[4]
Effects on the dam (maternal toxicity) and on the conceptus (developmental toxicity) are
evaluated.[21][22]

o Methodology:

o Dosing: Mated female animals are randomly assigned to control and at least three dose
groups. The test substance is administered daily via the intended route of exposure (e.g.,
oral gavage, inhalation). Doses are selected based on preliminary studies to establish a
high dose that induces some maternal toxicity but not death or severe suffering.[20][21]

o Maternal Observations: Dams are observed daily for clinical signs of toxicity. Body weight
and food consumption are recorded throughout the study.

o Fetal Examination: Shortly before the expected day of delivery (e.g., gestation day 20 for
rats), the dams are euthanized.[4] The uterus is examined to determine the number of
implantations, resorptions, and live/dead fetuses.

o Evaluation: Fetuses are weighed, sexed, and examined for external, visceral, and skeletal
malformations and variations.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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